molecular formula C7H9ClN2 B3024495 4-Chloro-2-ethyl-6-methylpyrimidine CAS No. 55108-54-8

4-Chloro-2-ethyl-6-methylpyrimidine

Cat. No.: B3024495
CAS No.: 55108-54-8
M. Wt: 156.61 g/mol
InChI Key: UXHUHCFLWOQURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-ethyl-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the 2nd position, and a methyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-6-methylpyrimidine typically involves the chlorination of 2-ethyl-6-methylpyrimidine. One common method includes the reaction of 2-ethyl-6-methylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H9N2+SOCl2C7H8ClN2+SO2+HCl\text{C}_7\text{H}_9\text{N}_2 + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_8\text{ClN}_2 + \text{SO}_2 + \text{HCl} C7​H9​N2​+SOCl2​→C7​H8​ClN2​+SO2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-6-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidines.

Scientific Research Applications

4-Chloro-2-ethyl-6-methylpyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-ethyl-2-methylpyrimidine
  • 4-Chloro-2-methylpyrimidine
  • 6-Chloro-2-ethyl-3-methylpyridine

Uniqueness

4-Chloro-2-ethyl-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups along with the chlorine atom allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-chloro-2-ethyl-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-3-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHUHCFLWOQURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500336
Record name 4-Chloro-2-ethyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55108-54-8
Record name 4-Chloro-2-ethyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-ethyl-6-methylpyrimidine
Reactant of Route 2
4-Chloro-2-ethyl-6-methylpyrimidine
Reactant of Route 3
4-Chloro-2-ethyl-6-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-ethyl-6-methylpyrimidine
Reactant of Route 5
4-Chloro-2-ethyl-6-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-ethyl-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.